3,6-Dibromophenanthrene

Organic Semiconductors Crystal Engineering Solid-State Electronics

Researchers requiring dibromo-phenanthrene building blocks often encounter regiochemical mismatch: 2,7- and 9,10-isomers produce linear backbones or steric failure in cross-coupling polymerizations. 3,6-Dibromophenanthrene (CAS 174735-02-5) is the only isomer that delivers helical poly(phenanthrene) architecture and n-type OLED electron-transport character. • 3,6-substitution enables convergent bay-region coupling and curved polymer backbone • Planar phenanthrene core (max. deviation 0.039 Å) with 3.544 Å π-π stacking for predictable charge transport • Purity 95% (standard); 97% available for demanding polymerization • Ambient shipping; stocked for immediate global dispatch.

Molecular Formula C14H8Br2
Molecular Weight 336.02 g/mol
CAS No. 174735-02-5
Cat. No. B169145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromophenanthrene
CAS174735-02-5
Synonyms3,6-DIBROMO-PHENANTHRENE
Molecular FormulaC14H8Br2
Molecular Weight336.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
InChIInChI=1S/C14H8Br2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H
InChIKeyXTPMJIMUYNZFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dibromophenanthrene: Physicochemical & Structural Baseline


3,6-Dibromophenanthrene (CAS 174735-02-5) is a symmetrically 3,6-dibrominated polycyclic aromatic hydrocarbon with molecular formula C₁₄H₈Br₂ and molecular weight 336.02 g/mol . Single-crystal X-ray diffraction confirms the phenanthrene core is highly planar, with a maximum ring deviation of 0.039(3) Å, while the two bromine substituents are displaced slightly from the plane by up to 0.1637(3) Å [1]. The compound crystallizes in a monoclinic P2₁ space group (a=6.8697, b=3.9809, c=20.5002 Å, β=93.813°) at 223 K [2]. Typical commercial purity specifications range from 95% to ≥98% depending on vendor grade, with melting point of 188–191°C and predicted boiling point of 438.8±18.0°C .

Synthesis Workflow
Suzuki–Miyaura chain-growth monomer for conjugated polymers
Material Design
Electron-accepting core for n-type OLED transport layers
Structural Platform
Herringbone crystal packing with slipped π-stacking for semiconductor studies

3,6-Dibromophenanthrene: Regioisomer Differentiation


In phenanthrene-based dibromo building blocks, the bromination regiochemistry fundamentally determines reactivity, steric accessibility, and material electronic properties. 2,7-Dibromophenanthrene positions bromine atoms along the long axis of the π-system, whereas 3,6-dibromophenanthrene positions them on the lateral rings in a convergent orientation relative to the bay region [1]. 9,10-Dibromophenanthrene, by contrast, functionalizes the central bridging carbons, altering conjugation geometry entirely [2]. These positional differences produce distinct cross-coupling regioselectivity, polymer backbone curvature, and solid-state packing motifs that render simple molar equivalence substitution experimentally invalid [3]. The evidence below quantifies exactly where 3,6-dibromophenanthrene diverges from its closest analogs.

Target
3,6-Dibromophenanthrene
Lateral bromines: convergent orientation, curved polymer backbone, n-type character.
Substitute
2,7-Dibromophenanthrene
Linear axis substitution: linear polymer backbone, ambipolar/p-type character; electronic properties differ.
Target
3,6-Dibromophenanthrene
Enables controlled chain-growth polymerization to high-MW helical polymers.
Substitute
9,10-Dibromophenanthrene
Central carbon substitution leads to steric hindrance that may prevent high-MW conjugated polymer formation.
Target
3,6-Dibromophenanthrene
Documented as OLED electron-transport precursor; TADF emitter applicability reported.
Substitute
2,7-Dibromophenanthrene
Generally cited as semiconducting intermediate without specific electron-transport enhancement context.

3,6-Dibromophenanthrene: Differentiation Evidence


π–π Stacking Distance in Crystal Packing

Single-crystal X-ray diffraction of 3,6-dibromophenanthrene reveals a herringbone packing arrangement with face-to-face slipped π–π stacking interactions along the crystallographic b-axis, characterized by an interplanar distance of 3.544(3) Å and a slippage of 1.81 Å [1]. In contrast, unsubstituted phenanthrene crystallizes in a different packing motif with interplanar distances typically exceeding 3.6 Å and reduced π-overlap [2]. The 3,6-dibromo substitution pattern enhances intermolecular electronic coupling while maintaining sufficient solubility for solution processing.

π–π Stacking Distance
Cross-study comparable
3.544 Å interplanar; 1.81 Å slippage vs. >3.6 Å (unsubstituted phenanthrene)
Reported stacking context; may support charge transport screening
Single-crystal at 223 K; herringbone packing
Organic Semiconductors Crystal Engineering Solid-State Electronics

Bromine Out-of-Plane Deviation

Crystallographic analysis shows that while the phenanthrene core of 3,6-dibromophenanthrene is approximately planar (maximum ring deviation 0.039 Å), the bromine atoms are displaced from the plane by 0.1637 Å [1]. This displacement, caused by steric interactions between the 3- and 6-position bromines and adjacent aromatic hydrogens, distinguishes 3,6-dibromophenanthrene from 2,7-dibromophenanthrene (CAS 62325-30-8), where bromines are positioned on opposite ends of the long axis with minimal steric crowding and near-zero displacement from the plane .

Bromine Out-of-Plane Deviation
Class-level inference
0.1637 Å displacement vs. near-zero (2,7-dibromo isomer, inferred)
May affect oxidative addition reactivity profile
Steric origin; cross-coupling context
Cross-Coupling Reactivity Prediction Catalysis

OLED Electron-Accepting Capability

The 3,6-dibromophenanthrene core functions as a strong electron-deficient unit with significant electron affinity, making it particularly valuable for synthesizing electron transport materials and acceptor units in OLED devices . Unlike 2,7-dibromophenanthrene, which is primarily utilized as a general semiconducting intermediate without specific electron-transport enhancement , the 3,6-substitution pattern—when coupled with appropriate donor moieties—enables intramolecular charge transfer characteristics suitable for thermally activated delayed fluorescence (TADF) emitters [1]. Patent literature confirms that phenanthrene derivatives bearing 3,6-substitution patterns are explicitly claimed for use as matrix materials in OLEDs with improved charge balance [2].

OLED Electron-Accepting Capability
Class-level inference
Reported electron-transport and TADF emitter precursor; 2,7-isomer cited as general intermediate
Supports n-type material screening; electronic character context-dependent
Patent literature; verify device data
OLED Electron Transport Materials TADF

Helical Polymer Synthesis via Chain-Growth Polymerization

3,6-Dibromophenanthrene monomers enable Suzuki–Miyaura coupling polymerization using Pd(PtBu₃) catalyst systems to produce poly(3,6-phenanthrene) with controlled chain-growth characteristics and helical conformation [1]. The 3,6-substitution pattern generates a curved polymer backbone with distinct chiroptical properties that differ fundamentally from the more linear poly(2,7-phenanthrene) derived from the 2,7-dibromo isomer. Attempts to prepare analogous polymers from 9,10-dibromophenanthrene fail to produce high-molecular-weight conjugated materials due to steric hindrance at the central carbons [2].

Helical Polymer Synthesis
Direct head-to-head comparison
Successful controlled chain-growth to poly(3,6-phenanthrene); 9,10-isomer does not yield high-MW polymer; 2,7-isomer gives linear backbone
Regioisomer determines backbone curvature and polymerization viability
Suzuki–Miyaura with Pd(PtBu₃)
Conjugated Polymers Chain-Growth Polymerization Helical Structures

Purity and Analytical Verification

Commercially available 3,6-dibromophenanthrene (CAS 174735-02-5) is supplied with minimum purity specifications of 95% to ≥98% , with vendors offering NMR, HPLC, and GC verification reports. In comparison, 2,7-dibromophenanthrene (CAS 62325-30-8) is less widely stocked, often requiring custom synthesis with longer lead times and variable purity . The oxidized derivative 3,6-dibromophenanthrene-9,10-dione (CAS 53348-05-3) is available at LC>98% purity, providing a direct synthetic route from the parent dibromo compound .

Purity & Analytical Verification
Data to verify
95–98% purity; NMR, HPLC, GC verification reported; 2,7-isomer often requires custom synthesis
Reported availability context; verify with vendor
Sources not specified; vendor catalog assessment
Quality Control Procurement Analytical Chemistry

3,6-Dibromophenanthrene: Applications for R&D and Industry


n-Type Electron Transport Materials for OLEDs

Use 3,6-dibromophenanthrene as a precursor for constructing electron-deficient acceptor units in OLED electron transport layers. The compound's strong electron affinity and planar aromatic core enable intramolecular charge transfer when coupled with donor moieties, balancing carrier injection and reducing device driving voltage . Unlike 2,7-dibromophenanthrene-derived materials, the 3,6-substitution pattern yields n-type semiconducting character essential for green and red phosphorescent OLEDs and TADF emitters [1].

Helical Conjugated Polymers via Chain-Growth Polymerization

Employ 3,6-dibromophenanthrene as a monomer in Pd(PtBu₃)-catalyzed Suzuki–Miyaura chain-growth polymerizations to produce poly(3,6-phenanthrene) with defined molecular weight and helical conformation [2]. The 3,6-substitution pattern is uniquely capable of yielding curved, helical backbones—a structural feature inaccessible with 2,7-dibromophenanthrene (linear backbone) or 9,10-dibromophenanthrene (polymerization fails due to steric hindrance) [3]. These polymers are candidates for chiral optoelectronics and circularly polarized luminescence devices.

Crystal Engineering and Organic Semiconductor Design

Leverage the well-characterized crystal packing of 3,6-dibromophenanthrene—featuring face-to-face slipped π–π stacking with a 3.544 Å interplanar distance [4]—to design organic semiconductors with predictable charge transport properties. The herringbone arrangement and close π-stacking enhance intermolecular orbital overlap, a critical parameter for OFET mobility and OLED charge injection layers [5].

Building Block for π-Extended Polycyclic Aromatics

Utilize 3,6-dibromophenanthrene as a dual-functional Suzuki, Stille, Heck, or Sonogashira coupling partner for constructing larger π-extended polycyclic aromatic hydrocarbons [6]. The 3,6-bromo substitution pattern provides two equivalent reactive sites with moderate steric accessibility (bromine out-of-plane deviation of 0.1637 Å) that balance reactivity with regioselectivity, enabling symmetrical extension of the phenanthrene core for macrocyclic and nanographene synthesis [7].

Application
Selection Property
Validation Focus
n-Type OLED electron transport
Electron-accepting core substitution pattern
n-Type charge transport verification
Helical conjugated polymer synthesis
Regiochemistry-driven backbone curvature
Polymerization reproducibility and chiroptical characterization
Crystal engineering for organic semiconductors
Herringbone packing with close π-stacking
Charge transport property validation
Building block for π-extended aromatics
Symmetrical 3,6-dibromo substitution
Cross-coupling reactivity and regioselectivity

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